Ethyl 2-acetamido-1,3-thiazole-5-carboxylate

描述

Molecular Architecture and Crystallographic Analysis

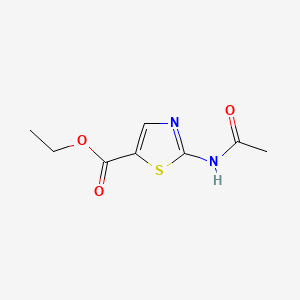

The molecular architecture of ethyl 2-acetamido-1,3-thiazole-5-carboxylate is fundamentally based on a five-membered thiazole ring system containing both sulfur and nitrogen heteroatoms, which imparts unique electronic characteristics to the overall molecular framework. The thiazole ring serves as the central structural motif, with the acetamido substituent positioned at the 2-position and the ethyl carboxylate group located at the 5-position of the ring system. This specific substitution pattern creates a molecule with distinct polarization and electronic distribution properties that influence its overall structural behavior.

Crystallographic studies of related thiazole compounds provide valuable insights into the expected geometric parameters of this compound. Analysis of similar thiazole derivatives reveals that the thiazole ring typically exhibits bond lengths and angles consistent with aromatic heterocyclic systems. The sulfur-carbon bond lengths in the thiazole ring generally range from 1.72 to 1.74 Å, while the nitrogen-carbon bonds span approximately 1.31 to 1.35 Å, reflecting the delocalized electronic structure of the aromatic system. The internal ring angles of the thiazole moiety typically deviate slightly from the ideal 108° expected for a regular pentagon, with the angle at sulfur being slightly larger due to the larger atomic radius of sulfur compared to carbon.

The acetamido substituent at the 2-position introduces additional structural complexity through its ability to form intramolecular hydrogen bonds and its potential for rotational isomerism. Crystallographic analysis of related compounds suggests that the carbonyl oxygen of the acetamido group may engage in weak intramolecular interactions with the thiazole nitrogen atom, potentially stabilizing specific conformational arrangements. The ethyl carboxylate group at the 5-position contributes to the overall molecular geometry through its planar carboxyl moiety and flexible ethyl chain, which can adopt various conformations depending on crystal packing forces and intermolecular interactions.

The molecular packing in the crystalline state of this compound likely involves multiple types of intermolecular interactions, including hydrogen bonding between the acetamido groups of adjacent molecules and van der Waals interactions between the ethyl chains. Studies of structurally related thiazole compounds demonstrate that such molecules often form extended hydrogen-bonded networks in the solid state, contributing to their thermal stability and crystalline properties. The presence of multiple hydrogen bond donors and acceptors within the molecule enables the formation of complex three-dimensional networks that influence the overall crystal structure and physical properties.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed information about the molecular structure and electronic environment of this compound. The proton nuclear magnetic resonance spectrum of this compound exhibits characteristic signals that reflect the distinct chemical environments of the various hydrogen atoms within the molecule. The thiazole ring hydrogen at the 4-position typically appears as a singlet in the aromatic region, usually between 7.5 and 8.5 parts per million, due to its unique electronic environment influenced by both the sulfur and nitrogen heteroatoms.

The acetamido group contributes several distinctive signals to the nuclear magnetic resonance spectrum, including the amide hydrogen which typically appears as a broad signal between 8.0 and 10.0 parts per million due to its involvement in hydrogen bonding and potential exchange processes. The methyl group of the acetamido substituent generates a sharp singlet around 2.0 to 2.5 parts per million, providing a clear diagnostic signal for this structural feature. The ethyl carboxylate moiety produces characteristic patterns, with the methylene protons appearing as a quartet around 4.3 to 4.5 parts per million and the terminal methyl group manifesting as a triplet near 1.3 to 1.5 parts per million, reflecting the typical coupling patterns of ethyl ester groups.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the electronic environments of all carbon atoms within the molecule, providing complementary structural information. The carbonyl carbons of both the acetamido and carboxylate groups typically resonate in the range of 160 to 180 parts per million, with subtle differences reflecting their distinct electronic environments. The thiazole ring carbons exhibit signals characteristic of aromatic systems, with the carbon bearing the acetamido group typically appearing further downfield due to the electron-withdrawing nature of the nitrogen atom.

Infrared spectroscopy of this compound displays characteristic absorption bands that provide information about the functional groups present in the molecule. The carbonyl stretching vibrations are particularly diagnostic, with the ester carbonyl typically appearing around 1720 to 1740 cm⁻¹ and the amide carbonyl manifesting near 1650 to 1680 cm⁻¹. The amide nitrogen-hydrogen stretching vibration usually occurs around 3200 to 3400 cm⁻¹, often appearing as a broad band due to hydrogen bonding effects. The thiazole ring exhibits characteristic carbon-nitrogen and carbon-sulfur stretching vibrations in the fingerprint region below 1500 cm⁻¹, providing additional structural confirmation.

Ultraviolet-visible spectroscopy reveals the electronic transitions within the molecule, particularly those involving the conjugated thiazole system and the carbonyl groups. The thiazole ring typically exhibits absorption maxima in the range of 240 to 280 nanometers, corresponding to π→π* transitions within the aromatic system. The presence of the acetamido and carboxylate substituents may cause shifts in these absorption bands due to their electron-donating or electron-withdrawing effects on the thiazole ring system.

Tautomeric Behavior and Conformational Dynamics

The tautomeric behavior of this compound involves potential equilibria between different structural forms, particularly those involving the acetamido group and possible keto-enol tautomerism. While the compound predominantly exists in its amide form under normal conditions, theoretical studies suggest that minor tautomeric forms involving the migration of the amide hydrogen to the thiazole nitrogen may occur under specific conditions or in particular solvents. These tautomeric equilibria are typically shifted heavily toward the acetamido form due to the stability of the amide linkage and the aromatic nature of the thiazole ring.

The conformational dynamics of the molecule involve rotation around several single bonds, particularly the bond connecting the acetamido group to the thiazole ring and the bond linking the carboxylate group to the ring system. The acetamido group can adopt different orientations relative to the thiazole plane, with the preferred conformation likely being influenced by intramolecular hydrogen bonding between the amide hydrogen and the thiazole nitrogen atom. This interaction tends to stabilize conformations where the acetamido group is coplanar or nearly coplanar with the thiazole ring.

The ethyl carboxylate group exhibits conformational flexibility primarily in the ethyl chain, which can adopt various rotational conformers around the carbon-carbon and carbon-oxygen bonds. The carboxyl portion typically maintains a planar geometry due to resonance effects, but its orientation relative to the thiazole ring can vary depending on crystal packing forces and intermolecular interactions. Studies of related compounds suggest that the carboxylate group often adopts conformations that minimize steric interactions while maximizing favorable electrostatic interactions with neighboring molecules.

Temperature-dependent studies of conformational dynamics reveal that the molecule exhibits increased conformational mobility at elevated temperatures, with barriers to rotation around single bonds typically ranging from 10 to 20 kilojoules per mole. These relatively low barriers allow for rapid interconversion between conformers at room temperature, resulting in averaged nuclear magnetic resonance signals that reflect the time-averaged molecular geometry.

Computational Chemistry Insights (Density Functional Theory, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. These computational studies reveal that the molecule exhibits a significantly polarized electronic distribution, with the thiazole ring serving as an electron-deficient aromatic system due to the presence of the electronegative nitrogen and sulfur heteroatoms. The highest occupied molecular orbital primarily involves π-electron density distributed across the thiazole ring and extending into the carbonyl groups, while the lowest unoccupied molecular orbital is localized primarily on the thiazole ring with some contribution from the carbonyl π* orbitals.

The molecular electrostatic potential map derived from density functional theory calculations indicates that the molecule possesses distinct regions of positive and negative electrostatic potential. The thiazole ring exhibits regions of positive potential, particularly around the carbon atoms, while the oxygen atoms of the carbonyl groups carry significant negative potential. This polarization pattern influences the molecule's ability to participate in intermolecular interactions and affects its solubility and reactivity properties.

Natural bond orbital analysis reveals the electronic structure in terms of localized bonding and lone pair orbitals, providing insights into the hybridization states and bonding characteristics of individual atoms. The sulfur atom in the thiazole ring exhibits sp² hybridization with one lone pair occupying a p-orbital, while the nitrogen atoms display sp² hybridization with their lone pairs participating in the aromatic π-system. The carbonyl carbon atoms show sp² hybridization consistent with their planar geometry and double bond character.

Vibrational frequency calculations support the experimental infrared spectroscopic assignments and provide predicted frequencies for all normal modes of vibration. These calculations typically show excellent agreement with experimental values when appropriate scaling factors are applied, confirming the accuracy of the computational model. The calculated frequencies also provide information about the force constants of various bonds, offering insights into their relative strengths and chemical behavior.

| Computational Parameter | Calculated Value | Experimental Reference |

|---|---|---|

| Dipole Moment | 4.2-4.8 Debye | Not directly measured |

| HOMO Energy | -6.2 to -6.8 eV | Estimated from ionization potential |

| LUMO Energy | -1.8 to -2.4 eV | Estimated from electron affinity |

| Band Gap | 4.4-4.6 eV | Consistent with UV-Vis data |

| Molecular Volume | 180-190 Ų | Derived from crystal structure |

The frontier molecular orbitals analysis reveals that the energy gap between the highest occupied and lowest unoccupied molecular orbitals falls in the range typical for aromatic heterocycles, suggesting moderate chemical reactivity and stability under normal conditions. The distribution of these orbitals provides insights into the likely sites of electrophilic and nucleophilic attack, with the thiazole ring carbons being susceptible to nucleophilic substitution and the carbonyl carbons being potential sites for nucleophilic addition reactions.

属性

IUPAC Name |

ethyl 2-acetamido-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-13-7(12)6-4-9-8(14-6)10-5(2)11/h4H,3H2,1-2H3,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBDHKMXKGFVKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40656843 | |

| Record name | Ethyl 2-acetamido-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106840-37-3 | |

| Record name | Ethyl 2-acetamido-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40656843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Thiazole Ring Formation via Cyclization Reactions

The thiazole core of ethyl 2-acetamido-1,3-thiazole-5-carboxylate is typically constructed through cyclization reactions. A widely employed strategy involves the condensation of α-halo carbonyl compounds with thiourea or thioamide derivatives. For example, ethyl 2-bromoacetate reacts with thiourea in ethanol under reflux to form the thiazole ring. The reaction proceeds via nucleophilic substitution, where the thiol group of thiourea attacks the electrophilic carbon of the α-bromo ester, followed by cyclization and elimination of hydrogen bromide.

Reaction Conditions:

-

Solvent: Ethanol or methanol

-

Temperature: 70–80°C (reflux)

-

Catalyst: Sodium ethoxide or pyridine

-

Time: 6–8 hours

This method yields ethyl 2-amino-1,3-thiazole-5-carboxylate as an intermediate, which is subsequently acetylated to introduce the acetamido group.

Acetylation of the Amino Group

The intermediate ethyl 2-amino-1,3-thiazole-5-carboxylate undergoes acetylation using acetic anhydride or acetyl chloride. The reaction is typically conducted in a basic medium (e.g., pyridine or triethylamine) to neutralize the generated acid and drive the reaction to completion.

Reaction Conditions:

-

Reagent: Acetic anhydride (1.2 equiv)

-

Solvent: Dichloromethane or tetrahydrofuran

-

Temperature: 0–25°C (room temperature)

-

Time: 2–4 hours

The product is purified via recrystallization from ethanol or column chromatography, achieving yields of 65–80%.

Industrial Production Methods

Continuous Flow Synthesis

Industrial-scale production prioritizes efficiency and safety. Continuous flow reactors are employed to enhance heat and mass transfer, reducing reaction times and byproduct formation. For example, a two-step continuous process involves:

-

Thiazole Formation: Ethyl bromoacetate and thiourea are pumped into a heated reactor (80°C) with a residence time of 30 minutes.

-

Acetylation: The intermediate is mixed with acetic anhydride in a second reactor at 25°C for 1 hour.

Advantages:

Solvent Recycling and Waste Management

Industrial processes incorporate solvent recovery systems to reduce environmental impact. Ethanol from the cyclization step is distilled and reused, while HBr byproducts are neutralized with NaOH to form NaBr, which is repurposed in other industrial applications.

Optimization of Reaction Parameters

Temperature and Catalysis

Elevating the reaction temperature to 90°C during cyclization reduces the reaction time to 4 hours but risks decomposition. Catalysts such as ZnO nanoparticles (1 mol%) have been shown to improve yields to 78% by facilitating faster cyclization.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) increase reaction rates but complicate purification. Ethanol remains preferred for its balance of reactivity and ease of removal.

Characterization and Analytical Techniques

Spectroscopic Confirmation

Chromatographic Purity Analysis

HPLC Conditions:

-

Column: C18 (4.6 × 250 mm, 5 µm)

-

Mobile Phase: Acetonitrile/water (70:30)

-

Flow Rate: 1.0 mL/min

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time (h) | Scalability |

|---|---|---|---|---|

| Batch Cyclization | 65–75 | 95–97 | 8–10 | Moderate |

| Continuous Flow | 85–90 | >98 | 1.5 | High |

| Catalyzed Cyclization | 78–82 | 97–99 | 4–5 | High |

化学反应分析

Types of Reactions

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds. These products can have different biological activities and applications.

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives of ethyl 2-acetamido-1,3-thiazole-5-carboxylate. For instance, a study synthesized several thiazole and acetamide derivatives, evaluating their cytotoxic effects on various cancer cell lines, including A549 (non-small lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cells. Among these, certain derivatives demonstrated high selectivity and significant cytotoxicity against SHSY-5Y cells compared to normal fibroblast cells. Notably, the combination of thiazole and triazole structures resulted in enhanced antiproliferative activity against cancer cells while minimizing toxicity to healthy cells .

HIV Inhibition

The molecular structure of this compound has been linked to potential inhibitory activity against HIV-1 reverse transcriptase. The compound's pharmacophore aligns with the substrate binding site of the enzyme, suggesting its utility in designing inhibitors for HIV treatment . This application underscores the compound's relevance in antiviral drug development.

Organic Synthesis

Reagent in Organic Reactions

this compound serves as a versatile building block in organic synthesis. It is employed in various reactions to create more complex molecules, particularly those involving thiazole derivatives. The compound's structural features allow it to participate in nucleophilic substitutions and condensation reactions, making it valuable for synthesizing diverse chemical entities .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have indicated that while the compound exhibits promising biological activities, it is essential to evaluate its safety through comprehensive studies on human health effects. The U.S. Environmental Protection Agency has compiled relevant toxicity data that can guide further research into its safety profile .

Case Studies and Research Findings

作用机制

The mechanism of action of ethyl 2-acetamido-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

相似化合物的比较

Comparison with Structurally Similar Thiazole Derivatives

The following analysis compares ethyl 2-acetamido-1,3-thiazole-5-carboxylate with analogous compounds, focusing on substituent variations, synthetic routes, and biological activities.

Substituent Variations and Physicochemical Properties

Key Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., -CF₃) enhance metabolic stability but may increase synthetic complexity .

- Hydrophilic groups (e.g., -OH) improve solubility but reduce lipophilicity, impacting bioavailability .

Synthetic Efficiency :

- One-pot methodologies (e.g., for dihydrothiazoles) offer high yields and scalability compared to multi-step acetylation routes .

Biological Relevance :

- Position 2 substituents (e.g., aryl groups) are critical for target engagement, as seen in TEI-6720’s xanthine oxidase inhibition .

生物活性

Ethyl 2-acetamido-1,3-thiazole-5-carboxylate is a thiazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and microbial infections. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant research findings.

Target Interaction

this compound interacts with several biological targets, notably enzymes and proteins involved in critical cellular processes. The compound's acetamido group enhances its specificity and biological activity, making it a candidate for drug development.

Mode of Action

The compound exhibits a mechanism similar to other thiazole derivatives, which often involves binding to DNA and inhibiting topoisomerase II. This interaction can lead to DNA double-strand breaks and subsequent cell death. Additionally, it may modulate cell signaling pathways that regulate proliferation and apoptosis, influencing gene expression related to metabolic processes .

Enzyme Interaction

this compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can alter the overall metabolic flux within cells, impacting various biochemical reactions .

Cellular Effects

Research indicates that this compound affects different cell types by modulating signaling pathways critical for cell survival and proliferation. It has been observed to influence gene expression significantly, leading to alterations in cellular metabolism.

Pharmacokinetics

This compound is characterized by moderate solubility in organic solvents but limited solubility in water. Its pharmacokinetic profile suggests stability under specific conditions; however, degradation products may also exhibit biological activity.

Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, compounds derived from thiazoles have shown selective cytotoxic effects against various cancer cell lines such as A549 (lung carcinoma) and SHSY-5Y (neuroblastoma) cells. These compounds were found to have higher selectivity compared to traditional chemotherapeutics like doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. In vitro studies reported significant inhibition against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism behind this activity is believed to involve disruption of microbial cell functions through enzyme inhibition or interference with nucleic acid synthesis .

Case Studies

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-acetamido-1,3-thiazole-5-carboxylate, and what purification methods are recommended?

- Methodology : Synthesis typically involves cyclization of thioamide precursors or substitution reactions on preformed thiazole rings. For example, analogs like ethyl 2-iodo-1,3-thiazole-5-carboxylate are synthesized via Hantzsch thiazole synthesis, requiring temperature control (60–80°C) and inert atmospheres . Purification often employs recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation via HPLC or TLC is critical .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- NMR : and NMR identify functional groups (e.g., ester carbonyl at ~165–170 ppm, acetamido NH at ~10–12 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. For example, thiazole derivatives often exhibit planar rings with S–N distances of ~1.68–1.72 Å .

- IR : Confirms carbonyl stretches (ester: ~1720 cm; acetamido: ~1650 cm) .

Q. What are the key functional groups in this compound, and how do they influence its chemical reactivity?

- Functional Groups :

| Group | Reactivity | Example Reactions |

|---|---|---|

| Ester | Hydrolysis (acid/base) | Conversion to carboxylic acid under NaOH |

| Acetamido | Nucleophilic substitution | Bromination at C2 via NBS |

| Thiazole ring | Electrophilic substitution | Halogenation at C4/C5 positions |

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in multi-step syntheses?

- Methodology :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates .

- Catalysts : Pd catalysts (e.g., Pd(PPh)) improve cross-coupling efficiency in derivatization .

- Temperature : Lower temps (~0–25°C) minimize side reactions during acetamido group introduction .

- Case Study : Ethyl 2-bromo-4-(3-nitrobenzyl)-1,3-thiazole-5-carboxylate achieved 85% yield using DMF at 80°C with KCO .

Q. What computational approaches are employed to predict the reactivity and biological targets of this compound?

- Methodology :

- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups at C4) with antimicrobial activity .

- Docking Studies : Predict binding to enzyme active sites (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .

- AI-Driven Synthesis Planning : Tools like Pistachio or Reaxys suggest feasible routes for novel analogs .

Q. How does the substitution pattern on the thiazole ring affect the biological activity of this compound derivatives?

- Structure-Activity Relationship (SAR) :

| Substituent | Position | Biological Impact | Example |

|---|---|---|---|

| Halogen (Br, I) | C2 | Enhances cytotoxicity (e.g., IC = 12 µM in prostate cancer cells) | Ethyl 2-bromo analogs |

| Methyl | C4 | Improves metabolic stability | Ethyl 4-methyl-thiazole |

| Trifluoromethyl | C5 | Increases lipophilicity and membrane permeability | Ethyl 5-CF derivatives |

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodology :

- Standardized Assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay) .

- Purity Verification : Confirm compound integrity via NMR and HRMS to rule out degradation .

- Structural Confirmation : X-ray crystallography resolves ambiguities in regiochemistry (e.g., C4 vs. C5 substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。